molecular formula C17H11Cl2F3N2O2S B2483746 N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 694516-20-6

N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2483746
CAS RN: 694516-20-6
M. Wt: 435.24
InChI Key: UPEIJRLHUXDUII-UHFFFAOYSA-N
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Description

The compound falls within the broader class of benzothiazinone derivatives, which have been extensively studied for their various biological activities and chemical properties. Research into these compounds includes their synthesis, molecular structure analysis, and examination of their chemical and physical properties.

Synthesis Analysis

The synthesis of related benzothiazinone derivatives typically involves condensation reactions, cyclization processes, and interactions with various reagents. For example, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides were synthesized through the condensation of substituted amines with maleic anhydride, followed by cyclization with o-aminothiophenol. This method demonstrates the complexity and versatility of synthetic routes available for such compounds (Gupta & Wagh, 2006).

Molecular Structure Analysis

The molecular structure of benzothiazinone derivatives is characterized by their near "V" shape, with angles between aromatic planes highlighting the three-dimensional arrangements critical for their biological activity. The structure is further elucidated through various spectroscopic techniques, including IR, NMR, and X-ray crystallography, revealing intricate details about the molecular conformation and intermolecular interactions, such as hydrogen bonding and π interactions (Boechat et al., 2011).

Chemical Reactions and Properties

Benzothiazinone derivatives undergo a range of chemical reactions, including interactions with different reagents to form novel compounds. Their reactivity is influenced by the presence of functional groups, which can undergo substitutions, additions, and other chemical transformations. These reactions not only expand the chemical diversity of these compounds but also their potential applications (Yurttaş, Tay, & Demirayak, 2015).

Physical Properties Analysis

The physical properties of benzothiazinone derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can significantly affect the compound's behavior in different environments. Understanding these properties is essential for the development of these compounds in various fields.

Chemical Properties Analysis

The chemical properties, including acidity (pKa), reactivity, and stability, are influenced by the molecular structure of benzothiazinone derivatives. For instance, the pKa values of certain benzothiazinone acetamide derivatives have been determined to understand their behavior in biological systems, which is critical for designing compounds with desirable pharmacological properties (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O2S/c18-9-2-3-10(19)11(6-9)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEIJRLHUXDUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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